N-(3-((4-benzylpiperidin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-[(4-benzylpiperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c1-17-18(2)29-24(25-23(27)22-9-6-14-28-22)21(17)16-26-12-10-20(11-13-26)15-19-7-4-3-5-8-19/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEBSWQSDNNTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCC(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-((4-benzylpiperidin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Molecular Features:
- Piperidine Ring: A key pharmacophore contributing to the compound's biological activity.
- Furan and Thiophene Moieties: These aromatic systems enhance lipophilicity and may influence receptor binding.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antagonistic Activity
Research indicates that compounds with similar piperidine structures exhibit potent antagonism against various receptors. For instance, benzylpiperidines have been identified as selective antagonists for CC chemokine receptors (CCR3), which are involved in inflammatory responses and asthma pathogenesis .
2. Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Studies on related compounds show that modifications to the piperidine structure can significantly enhance AChE inhibitory activity, which is beneficial for treating neurodegenerative diseases like Alzheimer's .
3. Neuroprotective Effects
The neuroprotective properties of similar compounds have been highlighted in various studies. For instance, derivatives that include the benzylpiperidine moiety have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups on the piperidine ring | Increased potency against AChE |
| Alteration of the thiophene substituents | Enhanced selectivity for specific receptors |
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on CCR3 Antagonism:
- AChE Inhibition Study:
- Neuroprotective Effects:
Q & A
What are the optimal synthetic routes for N-(3-((4-benzylpiperidin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling of heterocyclic cores (e.g., furan-2-carboxamide with thiophene derivatives) using coupling agents like EDCI or HOBt.
- Functionalization of the piperidine moiety via reductive amination or alkylation (e.g., introducing the benzyl group).
Key reaction parameters:
| Parameter | Optimal Conditions | Impact on Yield/Purity | Source |
|---|---|---|---|
| Solvent | DMF, CHCl₃, or EtOH | Polar aprotic solvents enhance coupling efficiency. | |
| Temperature | 70–80°C for amide bond formation | Higher temps reduce side reactions. | |
| Catalysts | CuI for Ullman-type couplings | Improves aryl-amine linkage. | |
| Purification | Column chromatography (SiO₂) or recrystallization (EtOH/HCl) | Removes unreacted intermediates. |
Example: In a related piperazine-carboxamide synthesis, a yield of 85% was achieved using 5-iodo-benzofuran-2-carboxylic acid and 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine under reflux in CHCl₃ .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl protons at δ 7.26–7.43 ppm, piperidine methylene at δ 2.30–2.58 ppm) and confirms regiochemistry .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ ion at m/z 493.2) and detects impurities .
- X-ray crystallography : Resolves stereochemistry, as seen in structurally similar thieno[2,3-b]pyridine derivatives .
Data contradiction example: Discrepancies in melting points (e.g., HCl salt melting at 209–212°C vs. 265–266°C) may arise from recrystallization solvents (EtOH vs. CHCl₃) .
How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?
Answer:
- Modify substituents :
- Vary benzyl group position (para/meta) to assess receptor binding.
- Replace thiophene with pyridine or thiazole to test electronic effects .
- Assay design :
Example: SAR studies on thiazolo[5,4-b]pyridine carboxamides revealed that electron-withdrawing groups (Cl, CF₃) enhance potency by 3–5 fold .
How can researchers resolve discrepancies in biological activity data across studies?
Answer:
- Control experiments :
- Validate assay conditions (e.g., ATP concentration in kinase assays).
- Use reference compounds (e.g., staurosporine for kinase inhibition).
- Analytical validation :
- Confirm compound stability via LC-MS in assay buffers.
- Replicate dose-response curves to rule out batch variability.
Case study: Inconsistent IC₅₀ values for piperazine-carboxamides were traced to differences in cell lines (HEK293 vs. HeLa), highlighting the need for standardized models .
What computational strategies predict the binding affinity and pharmacokinetics of this compound?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., dopamine D3 receptor, PDB ID 3PBL).
- QSAR modeling : Correlate logP, polar surface area, and H-bond donors with bioavailability.
- ADMET prediction : Tools like SwissADME estimate permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and CYP450 inhibition risks .
Example: For a related furan-carboxamide, docking scores (−9.2 kcal/mol) aligned with experimental IC₅₀ values of 120 nM for serotonin receptors .
How can purification methods be optimized to improve compound homogeneity?
Answer:
- Gradient chromatography : Use hexane/EtOAc (8:2 to 1:1) for polar impurities.
- Acid-base recrystallization : Form HCl salts in EtOH to remove uncharged byproducts .
- HPLC prep : C18 columns with 0.1% TFA in H₂O/MeCN achieve >98% purity .
Example : Recrystallization of N-(4-chlorobenzyl)-thienopyrimidine from EtOAc/2-PrOH increased purity from 85% to 99% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
